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molecular formula C17H19BrN2O4S B8662830 3-Bromo-4-methoxy-N-(4-morpholin-4-yl-phenyl)-benzenesulfonamide

3-Bromo-4-methoxy-N-(4-morpholin-4-yl-phenyl)-benzenesulfonamide

Cat. No. B8662830
M. Wt: 427.3 g/mol
InChI Key: MWDINIJEFGRNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008303B2

Procedure details

To stirred, cold (0 C) chlorosulfonic acid was added 1-bromo-2-methoxy-benzene (1 g) dropwise. The mixture was then allowed to warm to room temp and was stirred for 1 h. The mixture was then cooled again (0 C) and ice was added carefully until no further effervescence was seen. This was further diluted with water and extracted with DCM. The dried extracts were evaporated giving a pale yellow gum. This material was then dissolved in DCM (15 ml) and was treated with 4-morpholin-4-yl-phenylamine (1.43 g) and was stirred for 18 h. The mixture was then evaporated and the residue purified by chromatography. Gradient elution with DCM then DCM:EtOH:NH3; 800:8:1 and finally 400:8:1 gave an off-white solid (1.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].[N:15]1([C:21]2[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=2)[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>O.C(Cl)Cl>[Br:6][C:7]1[CH:12]=[C:11]([S:2]([NH:27][C:24]2[CH:23]=[CH:22][C:21]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)=[CH:26][CH:25]=2)(=[O:5])=[O:3])[CH:10]=[CH:9][C:8]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled again (0 C) and ice
ADDITION
Type
ADDITION
Details
was added carefully until no further effervescence
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated
CUSTOM
Type
CUSTOM
Details
giving a pale yellow gum
STIRRING
Type
STIRRING
Details
was stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography
WASH
Type
WASH
Details
Gradient elution with DCM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)S(=O)(=O)NC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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